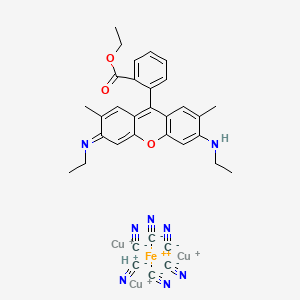
Bovine FGF
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bovine Fibroblast Growth Factor (FGF) is a member of the fibroblast growth factor family, which consists of polypeptide factors with similar structures. These factors play crucial roles in regulating cell proliferation, differentiation, nutritional metabolism, and neural activity . Bovine FGF is particularly significant in the context of cattle, where it has been identified and characterized for its diverse biological functions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bovine FGF can be synthesized through recombinant DNA technology. The gene encoding this compound is inserted into a suitable expression vector, which is then introduced into a host organism such as Escherichia coli. The host organism expresses the protein, which is subsequently purified using standard chromatographic techniques . The recombinant this compound is typically lyophilized and can be reconstituted in phosphate-buffered saline (PBS) for use .
Industrial Production Methods
Industrial production of this compound follows similar recombinant DNA technology methods. Large-scale fermentation processes are employed to cultivate the host organisms expressing this compound. The protein is then harvested and purified through a series of chromatographic steps to ensure high purity and activity .
Chemical Reactions Analysis
Types of Reactions
Bovine FGF undergoes various biochemical reactions, including phosphorylation and glycosylation. These post-translational modifications are essential for its biological activity and stability .
Common Reagents and Conditions
Phosphorylation of this compound typically occurs in the presence of specific kinases and ATP. Glycosylation, on the other hand, involves the addition of carbohydrate moieties to the protein, which is facilitated by glycosyltransferases .
Major Products Formed
The major products formed from these reactions are the phosphorylated and glycosylated forms of this compound. These modified forms exhibit enhanced stability and biological activity, making them more effective in their physiological roles .
Scientific Research Applications
Bovine FGF has a wide range of scientific research applications:
Chemistry: This compound is used in studies involving protein-protein interactions and signal transduction pathways.
Biology: It plays a crucial role in cell culture systems, promoting cell proliferation and differentiation.
Industry: It is used in the production of cultured meat and other biotechnological applications.
Mechanism of Action
Bovine FGF exerts its effects by binding to specific fibroblast growth factor receptors (FGFRs) on the cell surface. This binding induces dimerization of the receptors, activating their intrinsic tyrosine kinase activity through trans-autophosphorylation . The activated receptors then initiate a cascade of downstream signaling pathways, including the MAPK/ERK pathway, which regulates cell proliferation, differentiation, and survival .
Comparison with Similar Compounds
Bovine FGF is part of a larger family of fibroblast growth factors, which includes acidic FGF (aFGF) and basic FGF (bFGF). While all FGFs share similar structural features and biological functions, this compound is unique in its specific amino acid sequence and post-translational modifications . Other similar compounds include human FGF, mouse FGF, and FGFs from other bovine subfamily species .
Conclusion
This compound is a versatile and biologically significant compound with diverse applications in scientific research, medicine, and industry. Its unique properties and mechanisms of action make it a valuable tool for understanding and manipulating cellular processes.
Properties
CAS No. |
106096-92-8 |
|---|---|
Molecular Formula |
C17H17N5O5 |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




